molecular formula C20H24F2O5 B12313310 6alpha-9-Difluoroprednisolone-17-Carboxylate

6alpha-9-Difluoroprednisolone-17-Carboxylate

Cat. No.: B12313310
M. Wt: 382.4 g/mol
InChI Key: FSRKIMGGKCPNND-UHFFFAOYSA-N
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Description

6alpha-9-Difluoroprednisolone-17-Carboxylate is a synthetic glucocorticoid compound with the molecular formula C20H24F2O5 and a molecular weight of 382.4 g/mol . It is a derivative of prednisolone, modified to enhance its pharmacological properties. This compound is primarily used in scientific research to study its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-9-Difluoroprednisolone-17-Carboxylate involves multiple steps, starting from prednisolone. The key steps include fluorination at the 6 and 9 positions and carboxylation at the 17 position. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and carboxylating agents like carbon dioxide under high pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6alpha-9-Difluoroprednisolone-17-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6alpha-9-Difluoroprednisolone-17-Ketone, while reduction can produce 6alpha-9-Difluoroprednisolone-17-Hydroxy .

Scientific Research Applications

6alpha-9-Difluoroprednisolone-17-Carboxylate is widely used in scientific research due to its potent glucocorticoid activity. Some of its applications include:

Mechanism of Action

The mechanism of action of 6alpha-9-Difluoroprednisolone-17-Carboxylate involves binding to glucocorticoid receptors in the cytoplasm. This binding triggers a conformational change, allowing the receptor-ligand complex to translocate to the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes. This results in anti-inflammatory, immunosuppressive, and metabolic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6alpha-9-Difluoroprednisolone-17-Carboxylate is unique due to its enhanced glucocorticoid activity and stability, making it a valuable tool in research and potential therapeutic applications. Its fluorinated structure provides increased resistance to metabolic degradation, resulting in prolonged activity compared to non-fluorinated analogs .

Properties

IUPAC Name

6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2O5/c1-17-5-3-10(23)7-13(17)14(21)8-12-11-4-6-19(27,16(25)26)18(11,2)9-15(24)20(12,17)22/h3,5,7,11-12,14-15,24,27H,4,6,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKIMGGKCPNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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